Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a substituted piperidine carboxylate ester. This structure integrates multiple pharmacophoric elements:
- A thiazolo-triazole hybrid ring with a hydroxyl (-OH) and methyl (-CH₃) substituent, contributing to hydrogen bonding and hydrophobic interactions.
- A piperidine-4-carboxylate ester, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-4-28-20(27)15-8-10-24(11-9-15)17(16-7-5-6-13(2)12-16)18-19(26)25-21(29-18)22-14(3)23-25/h5-7,12,15,17,26H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONRSEMPUHXCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has been shown to have promising neuroprotective and anti-neuroinflammatory properties.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. By inhibiting these pathways, the compound can potentially prevent or slow disease progression by reducing neuronal death.
Pharmacokinetics
Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. This leads to promising neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Action Environment
The action environment of the compound can influence its efficacy and stability. For instance, the activation barrier of the compound can be overcome under reaction conditions such as heating. .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which this compound is a part of, have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives suggest that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit varying effects at different dosages in animal models.
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Biological Activity
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. The compound's intricate architecture suggests significant interactions with biological systems, which may lead to various therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 414.5 g/mol
- CAS Number : 869343-04-4
Case Studies and Research Findings
- Antitubercular Activity : A related compound demonstrated marked activity against Mycobacterium tuberculosis in initial evaluations, suggesting that this compound may also possess similar effects. This is particularly relevant given the rising incidence of drug-resistant tuberculosis strains .
- Inhibition of Enzymatic Activity : Compounds with piperidine and thiazole moieties have shown promise in inhibiting enzymes critical for bacterial survival. For example, studies have indicated that certain thiazole derivatives inhibit bacterial cell wall synthesis .
- Cytotoxicity Studies : Preliminary cytotoxicity assays on related compounds suggest potential anti-cancer properties. These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound interacts with biological targets through:
- Hydrogen bonding due to hydroxyl groups.
- Electrophilic interactions facilitated by the thiazole and triazole rings.
These interactions may lead to the inhibition of target proteins essential for microbial growth or cancer cell proliferation.
Comparative Biological Activities of Related Compounds
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiazole-triazole moiety.
- Coupling reactions with piperidine derivatives.
- Esterification to yield the final product.
Comparison with Similar Compounds
Table 1: Key Structural Differences Between the Target Compound and Analogs
Key Observations :
Key Insights :
- The target compound’s synthesis may require regioselective cyclization due to the fused thiazolo-triazole system, increasing complexity compared to simpler triazole derivatives .
- Crystallographic refinement using programs like SHELXL would be critical for resolving its stereochemistry and intermolecular interactions .
Bioactivity and Physicochemical Properties
Table 3: Bioactivity and Property Predictions
Key Observations :
- The piperidine-4-carboxylate ester in the target compound could improve metabolic stability compared to ethoxy-containing analogs .
- The lumping strategy (grouping structurally similar compounds) suggests the target may share reaction pathways or degradation mechanisms with other triazole/thiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
